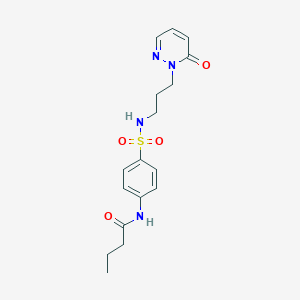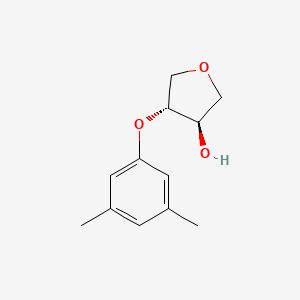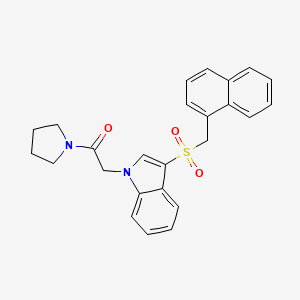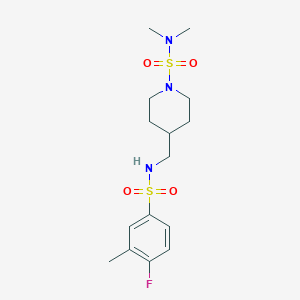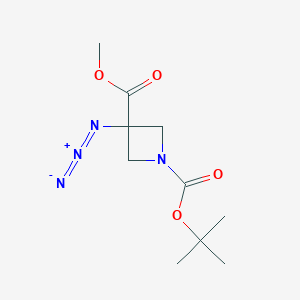
1-O-Tert-Butyl-3-O-Methyl-3-Azidoazetidin-1,3-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate is a versatile chemical compound used in various scientific research fields. Its unique structural properties make it valuable in drug synthesis, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in material science for the development of new materials and in catalysis for various industrial processes.
Vorbereitungsmethoden
The synthesis of 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate involves several steps. Typically, the synthetic route includes the protection of functional groups, azidation, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles.
Esterification: The compound can undergo esterification reactions to form different esters.
The major products formed from these reactions depend on the reagents and conditions used.
Wirkmechanismus
The mechanism by which 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and material science.
Vergleich Mit ähnlichen Verbindungen
1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-O-Tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate: Lacks the azido group, making it less versatile in click chemistry applications.
1-O-Tert-butyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the methyl group, which may affect its reactivity and applications.
3-O-methyl 3-azidoazetidine-1,3-dicarboxylate: Lacks the tert-butyl group, which may influence its stability and solubility.
These comparisons highlight the uniqueness of 1-O-Tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate in terms of its structural properties and applications.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-azidoazetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-9(2,3)18-8(16)14-5-10(6-14,12-13-11)7(15)17-4/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOOKNYFRSDTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)

![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)



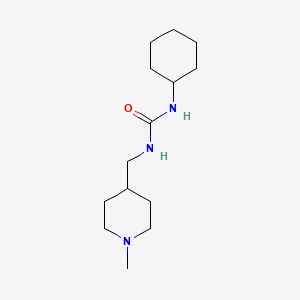
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)
